(R)-Diethyl 2-hydroxysuccinate

Description

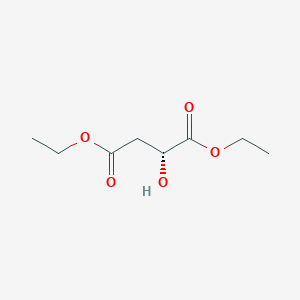

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2R)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNUORWMCINMRB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226474 | |

| Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-28-1 | |

| Record name | Diethyl D-malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-Malic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Diethyl 2-hydroxysuccinate chemical properties

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. The information is intended for professionals in research and drug development who may use this compound as a chiral building block or starting material in organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as Diethyl D-malate, is a chiral ester of malic acid.[1][2] It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.[3][4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | diethyl (2R)-2-hydroxybutanedioate |

| Synonyms | Diethyl D-Malate, Diethyl D-(+)-Malate, D-(+)-Apple Acid Diethyl Ester[1] |

| CAS Number | 7554-28-1[1] |

| Molecular Formula | C8H14O5[1] |

| Molecular Weight | 190.19 g/mol [1][2] |

| InChI Key | VKNUORWMCINMRB-SSDOTTSWSA-N |

| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)O |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Description | Colorless liquid; mild, winey-fruity odor | [2] |

| Boiling Point | 122-124 °C (at 12 mmHg) | [6] |

| 90 °C (at 0.01 Torr) | [3] | |

| 60 °C (at 0.008 Torr) | [3][4] | |

| Density | 1.128 g/mL | [6] |

| Solubility | Soluble in water; miscible in alcohol and oil | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Spectroscopy | Data Reference |

| ¹H NMR | δ = 1.33 (t, 6H), 2.84-2.97 (d,d, 2H), 3.4 (s, 1H, OH), 4.13-4.31 (q,q, 4H), 4.47-4.52 (m, 1H)[3] |

| ¹³C NMR | δ = 14.15, 14.16 (C1/C8); 38.4 (C5); 61.2, 61.5 (C2/C7); 67.6 (C4); 173.8 (C6); 174.8 (C3)[3] |

| Mass Spectrometry | Data available in spectral databases.[7] |

| Infrared (IR) Spectroscopy | Data available in spectral databases.[7] |

Synthesis and Purification

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of a brominated precursor derived from 2,3-dihydroxysuccinic acid.[3][4]

Experimental Protocol: Synthesis via Reduction of Diethyl 2-bromo-3-hydroxysuccinate[3]

This protocol describes a two-step synthesis starting from diethyl 2,3-dihydroxysuccinate.

Step 1: Synthesis of Diethyl 2-bromo-3-hydroxysuccinate (3)

-

Introduce 309 g (1.5 mol) of diethyl 2,3-dihydroxysuccinate into a 1 L three-necked flask.

-

Add 125 ml (2 mol) of thionyl chloride dropwise at 30°C with stirring.

-

Add 10 drops of absolute DMF.

-

Stir the mixture at 50°C overnight under reflux.

-

Carefully remove the remaining HCl in a vacuum.

-

Cool the reaction mixture and dilute it with acetone.

-

Add 260 g (2 mol) of lithium bromide in portions with stirring.

-

Stir the mixture at 50°C for 24 hours.

Step 2: Reduction to this compound (4a)

-

To a stirred flask, add 26.7 g (0.1 mol) of diethyl 2-bromo-3-hydroxysuccinate, 8.0 g (0.2 mol) of MgO, and 300 ml of a solvent mixture (150 ml water and 150 ml acetone).

-

Add 5 g of 10% Pd/C catalyst.

-

Hydrogenate the mixture for 48 hours at room temperature under 1 bar H₂ pressure.

-

Filter off the catalyst and acidify the filtrate with dilute HCl to a pH of 6.

-

Remove the acetone using a rotary evaporator.

-

Acidify the remaining aqueous solution with dilute HCl and extract three times with ethyl acetate.

-

Wash the combined organic phases with saturated sodium chloride solution and dry over MgSO₄.

-

Remove the solvent under reduced pressure.

Purification: Purify the crude product by distillation. The boiling point is reported as 60°C at 0.008 Torr, with a yield of 48.5%.[3][4]

Caption: Synthesis and purification workflow.

Reactivity and Stability

Understanding the reactivity and stability of this compound is essential for its proper handling, storage, and use in chemical reactions.

Table 4: Reactivity and Stability Profile

| Parameter | Description | Source |

| Stability | Stable under normal conditions. | [8][9] |

| Conditions to Avoid | Incompatible products, open flames, hot surfaces, and sources of ignition. | [8][9] |

| Incompatible Materials | Acids, Bases, Reducing Agents. | [8][9] |

| Hazardous Decomposition | Carbon oxides may form upon combustion. | |

| Hazardous Polymerization | Does not occur. | [8][9] |

Applications in Research and Development

This compound is a valuable chiral building block in organic synthesis. Its stereocenter and functional groups allow for the construction of complex, stereochemically defined molecules.

-

Natural Product Synthesis: It has been used as a starting material for the synthesis of side chains of biologically active natural products like Annonin I.[3][4]

-

Medicinal Chemistry: As a chiral pool starting material, it is applied in the design and synthesis of new drug candidates where specific stereochemistry is crucial for biological activity.[5]

-

Flavoring Agent: It is also used in the food industry as a flavoring agent.[2]

Caption: Key application areas.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Table 5: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Physical Hazard | Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[8][10] |

| Health Hazard | Causes serious eye irritation (H319) | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Environmental Hazard | Harmful to aquatic life (H402) | P273: Avoid release to the environment.[10] |

Handling and Storage Recommendations

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes and inhalation of vapor or mist. Use in a well-ventilated area.[11]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[11]

First Aid Measures

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

- 1. This compound - CAS:7554-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. (R)-Dimethyl 2-hydroxysuccinate | 70681-41-3 | Benchchem [benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Diethyl 2-hydroxy-3-methylsuccinate | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

(R)-Diethyl 2-hydroxysuccinate CAS number 7554-28-1

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

CAS Number: 7554-28-1

This technical guide provides a comprehensive overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound, also known as Diethyl D-malate, is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₅ | [1][2] |

| Molecular Weight | 190.19 g/mol | [2][3] |

| CAS Number | 7554-28-1 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 122-124 °C at 12 mmHg60 °C at 0.008 Torr | [4][5] |

| Density | 1.128 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4330 to 1.4360 | [6] |

| Solubility | Soluble in chloroform and ethyl acetate. | [4] |

| InChI Key | VKNUORWMCINMRB-ZCFIWIBFSA-N | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 1.33 | t, t | 7.08 and 7.09 | -CH₃ (C1 and C8) | [5] |

| 2.84-2.97 | d, d | 4.73 and 6.08 | -CH₂- (C5) | [5] |

| 3.4 | s | -OH | [5] | |

| 4.13-4.31 | q, q | 7.08 and 7.09 | -CH₂- (C2 and C7) | [5] |

| 4.47-4.52 | m | 5.4 and 4.06 | -CH- (C4) | [5] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Reference |

| 14.138 | -CH₃ (C1/C8) | |

| 38.810 | -CH₂- (C5) | |

| 61.973 | -CH₂-O- (C2) | |

| 67.36 | -CH(OH)- (C4) | |

| 170.52 | C=O (C6) | |

| 173.39 | C=O (C3) |

Synthesis and Experimental Protocols

This compound is a valuable chiral intermediate, and its synthesis is of significant interest. One documented method involves the transformation of diethyl 2,3-dihydroxysuccinate. The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of unnatural diethyl 2-hydroxysuccinate from 2,3-dihydroxysuccinic acid.

Step 1: Synthesis of Diethyl 3-bromo-2-hydroxysuccinate

-

To a stirred solution of diethyl 2,3-dihydroxysuccinate (1.5 mol) in a suitable flask, add thionyl chloride (2.0 mol) dropwise at 30 °C.[7]

-

Add a catalytic amount of absolute DMF (10 drops).[7]

-

Heat the mixture at 50 °C overnight under reflux.[7]

-

Remove the excess HCl in a vacuum.[7]

-

Cool the reaction mixture and dilute it with acetone.[7]

-

Add lithium bromide (2.0 mol) in portions while stirring and continue to stir at 50 °C for 24 hours.[7]

-

After cooling, add water to dissolve the solid.[7]

-

Evaporate the acetone and extract the aqueous phase with methylene chloride.

-

Dry the combined organic layers over MgSO₄ and remove the solvent by distillation to obtain Diethyl 3-bromo-2-hydroxysuccinate.[7]

Step 2: Debromination to this compound

Method A: Reduction with Zn/H₂O

-

Activate zinc powder by washing with HCl, water, ethanol, acetone, and ether.

-

In a three-necked flask, add the activated zinc powder to a solution of Diethyl 3-bromo-2-hydroxysuccinate in acetone.

-

Heat the mixture at 55 °C with stirring overnight.

-

Filter the mixture and remove the acetone.

-

Acidify the solution with dilute HCl and extract with ethyl acetate.

-

Wash the combined organic phases with saturated sodium chloride solution and dry over MgSO₄.

-

Remove the solvent and purify the crude product by distillation (b.p: 60°C at 0.008 Torr) to yield Diethyl 2-hydroxysuccinate (48.5% yield).[5]

Method B: Reduction with Pd/C, H₂, and MgO

-

In a stirred flask, add Diethyl 2-bromo-3-hydroxysuccinate (0.1 mol), MgO (2.0 mol), and a solvent mixture of water and acetone.[7]

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture for 48 hours at room temperature under 1 bar of H₂ pressure.[7]

-

Filter off the catalyst and acidify the solution with dilute HCl to pH 6.

-

Remove the acetone and extract with ethyl acetate.

-

Wash the organic layer with saturated NaCl solution and dry over MgSO₄ to obtain the product.

Applications in Drug Development and Asymmetric Synthesis

This compound is a key chiral building block in the synthesis of complex molecules, particularly in the field of drug discovery and natural product synthesis.[8][9][10][11] Chirality is a critical factor in the biological activity of many pharmaceutical compounds, and the use of enantiomerically pure starting materials like this compound is essential for the stereoselective synthesis of drug candidates.[8][9][10]

One notable application is in the synthesis of the side chain of Annonin I, a biologically active natural product.[5] The defined stereochemistry of this compound allows for the construction of the target molecule with the correct spatial arrangement of atoms, which is crucial for its biological function.

Metabolic and Signaling Pathways

Based on the conducted literature search, there is currently no specific information available regarding the metabolic fate or direct modulation of signaling pathways by this compound. Research in these areas would be valuable to further elucidate the biological relevance of this compound and its derivatives.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 7554-28-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:7554-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Diethyl malate | 7554-12-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl malate|lookchem [lookchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aifchem.com [aifchem.com]

- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Synthesis of (R)-Diethyl 2-hydroxysuccinate from L-aspartic acid: An In-depth Technical Guide

Introduction

(R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other biologically active molecules, can be synthesized from the readily available amino acid L-aspartic acid. This technical guide provides a comprehensive overview of a multi-step synthetic route, including a stereochemical inversion to obtain the desired (R)-enantiomer. The synthesis involves the initial conversion of L-aspartic acid to (S)-diethyl 2-hydroxysuccinate, followed by a Mitsunobu reaction to invert the stereocenter. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and provides visualizations of the reaction pathways and experimental workflows for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of this compound from L-aspartic acid is a three-step process:

-

Diazotization of L-aspartic acid: The amino group of L-aspartic acid is converted to a hydroxyl group using a diazotization reaction. This reaction proceeds with retention of configuration, yielding (S)-malic acid.

-

Fischer Esterification: The carboxylic acid functionalities of (S)-malic acid are then esterified using ethanol in the presence of an acid catalyst to produce (S)-diethyl 2-hydroxysuccinate.

-

Mitsunobu Reaction for Stereochemical Inversion: To obtain the target (R)-enantiomer, a Mitsunobu reaction is performed on (S)-diethyl 2-hydroxysuccinate. This reaction inverts the stereochemistry at the C2 position, yielding this compound.

Alternatively, the (R)-enantiomer can be synthesized by following the same reaction sequence starting from D-aspartic acid.

Reaction Pathways and Experimental Workflows

Figure 1: Overall reaction pathway for the synthesis of this compound from L-aspartic acid.

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Diazotization of L-aspartic acid to (S)-Malic acid

This procedure is based on established methods for the diazotization of amino acids.

Materials:

-

L-aspartic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-aspartic acid (1.0 eq) in a 1M solution of sulfuric acid.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the stirred solution of L-aspartic acid over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-malic acid.

Quantitative Data:

| Parameter | Value |

| Reactants | L-aspartic acid, Sodium Nitrite, Sulfuric Acid |

| Solvent | Water |

| Temperature | 0-5 °C |

| Reaction Time | 4 hours at 0-5 °C, then overnight at room temperature |

| Yield | ~70-80% (expected) |

Step 2: Fischer Esterification of (S)-Malic acid to (S)-Diethyl 2-hydroxysuccinate

This protocol is adapted from a general procedure for the high-yield esterification of hydroxy acids.[1]

Materials:

-

(S)-Malic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Chloride (NaCl) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (S)-malic acid (1.0 eq) in anhydrous ethanol (10-20 eq).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure (S)-diethyl 2-hydroxysuccinate.

Quantitative Data:

| Parameter | Value |

| Reactants | (S)-Malic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | ~95% [1] |

Step 3: Mitsunobu Reaction for Stereochemical Inversion to this compound

This is a proposed procedure based on the principles of the Mitsunobu reaction for the inversion of secondary alcohols.

Materials:

-

(S)-Diethyl 2-hydroxysuccinate

-

p-Nitrobenzoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-diethyl 2-hydroxysuccinate (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue is then subjected to basic hydrolysis by dissolving it in a solution of NaOH or KOH in a mixture of water and ethanol and stirring at room temperature until the ester is cleaved.

-

Acidify the reaction mixture and extract the (R)-2-hydroxysuccinic acid with diethyl ether.

-

The organic layers are combined, dried, and concentrated.

-

The resulting (R)-2-hydroxysuccinic acid is then esterified using the Fischer esterification protocol described in Step 2 to yield this compound.

-

The final product is purified by silica gel column chromatography.

Quantitative Data:

| Parameter | Value |

| Reactants | (S)-Diethyl 2-hydroxysuccinate, p-Nitrobenzoic acid, PPh₃, DIAD |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Yield | ~60-80% (expected for Mitsunobu and hydrolysis steps) |

Conclusion

This technical guide provides a detailed and feasible synthetic pathway for the preparation of this compound from L-aspartic acid. The three-step sequence involving diazotization, Fischer esterification, and a stereochemical inversion via the Mitsunobu reaction offers a robust method for accessing this important chiral building block. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of each step, particularly the control of temperature in the diazotization and the anhydrous conditions in the Mitsunobu reaction, is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

(R)-Diethyl 2-hydroxysuccinate , also known as Diethyl D-(+)-Malate, is a chiral chemical compound valued in synthetic organic chemistry. Its stereospecific nature makes it a significant building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below.

| Attribute | Value |

| Molecular Formula | C₈H₁₄O₅[1][2] |

| Molecular Weight | 190.19 g/mol [2] |

| Canonical SMILES | CCOC(=O)C--INVALID-LINK--O |

| InChI Key | VKNUORWMCINMRB-ZCFIWIBFSA-N[1] |

| CAS Number | 7554-28-1[1] |

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for diethyl 2-hydroxysuccinate is presented in the following tables. It is important to note that some of the publicly available data does not differentiate between the enantiomers and may refer to the racemic mixture.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Density | 1.120 - 1.128 g/cm³ | [3] |

| Refractive Index | 1.436 - 1.446 | [3] |

| Solubility | Soluble in water; miscible in alcohol and oil | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A study detailing the synthesis of diethyl 2-hydroxysuccinate reported the following ¹H NMR data in CDCl₃:

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |

| 1.33 | t, t, J = 7.08 and 7.09 Hz | 6H, -CH₃ |

| 2.84 - 2.97 | d, d, J = 4.73 and 6.08 Hz | 2H, -CH₂- |

| 3.4 | s | 1H, -OH |

| 4.13 - 4.31 | q, q, J = 7.08 and 7.09 Hz | 4H, -O-CH₂- |

| 4.47 - 4.52 | m | 1H, -CH(OH)- |

| Data from the synthesis of unnatural diethyl 2-hydroxysuccinate.[4] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 14.15, 14.16 | -CH₃ |

| 38.4 | -CH₂- |

| 61.2, 61.5 | -O-CH₂- |

| 67.6 | -CH(OH)- |

| 173.8, 174.8 | C=O |

| Data from the synthesis of unnatural diethyl 2-hydroxysuccinate.[5] |

Mass Spectrometry (MS)

The PubChem database entry for diethyl malate (racemic) includes the following major peaks in its EI-MS spectrum:

| m/z | Relative Intensity |

| 71.0 | 99.99 |

| 117.0 | 86.50 |

| 29.0 | 61.10 |

| 43.0 | 47.00 |

| 89.0 | 37.80 |

| Data for diethyl malate.[3] |

Synthesis of this compound

The enantiomerically pure this compound is a valuable chiral building block. One documented synthetic approach involves the transformation of diethyl 2,3-dihydroxysuccinate. The synthesis proceeds through an intermediate, diethyl 3-bromo-2-hydroxysuccinate, which is then reduced to yield the target compound.[4][5]

Synthetic Pathway Overview

The logical flow of this synthesis is depicted in the diagram below.

Caption: A diagram illustrating the synthetic pathway from Diethyl 2,3-dihydroxysuccinate to this compound via a bromo-intermediate, followed by alternative reduction methods.

Experimental Protocols

The following outlines the key steps in the synthesis. For full experimental details, the original research paper should be consulted.[5]

Step 1: Formation of Diethyl 3-bromo-2-hydroxysuccinate

-

To 1.5 mol of diethyl 2,3-dihydroxysuccinate in a three-necked flask, 2 mol of thionyl chloride is added dropwise at 30°C with stirring, followed by a catalytic amount of DMF.

-

The mixture is stirred overnight at 50°C under reflux.

-

After removing residual HCl in a vacuum, the mixture is cooled and diluted with acetone.

-

2 mol of lithium bromide is added in portions, and the mixture is stirred at 50°C for 24 hours.

-

After cooling, water is added to dissolve the solids, and the product is extracted.

Step 2: Reduction to Diethyl 2-hydroxysuccinate Three methods for the reduction of the bromo-intermediate have been described:

-

Method A: Reduction with C/Pd/H₂/MgO

-

To a stirred flask containing 0.1 mol of diethyl 2-bromo-3-hydroxysuccinate, 2 mol of MgO, and a solvent mixture of water and acetone are added.

-

5 g of 10% Pd/C is added, and the mixture is hydrogenated for 48 hours at room temperature under 1 bar of H₂.

-

The catalyst is filtered off, and the solution is acidified with dilute HCl.

-

After removal of acetone, the product is extracted.

-

-

Method B: Reduction with Raney Nickel

-

A 1N NaOH solution is cooled to 0°C in a three-necked flask.

-

0.1 mol of diethyl 2-bromo-3-hydroxysuccinate is added with stirring.

-

Raney nickel is added while maintaining the temperature between 5 and 10°C.

-

The mixture is stirred at this temperature for 4 hours.

-

Concentrated HCl is added, and the mixture is stirred for an additional 15 minutes before extraction with diethyl ether.

-

-

Method C: Reduction with Zn/H₂O

-

Zinc powder is washed with 10% HCl, acetone, and ether.

-

0.5 mol of diethyl 2-bromo-3-hydroxysuccinate, the washed zinc, and acetone are placed in a three-necked flask.

-

Water is added dropwise with stirring.

-

The mixture is heated at 55°C overnight with stirring.

-

The crude product is purified by distillation, yielding 48.5% of diethyl 2-hydroxysuccinate.[4]

-

Applications in Drug Development and Organic Synthesis

This compound's primary role in drug development is as a chiral building block . The presence of a stereocenter and multiple functional groups (a hydroxyl group and two ester moieties) allows for the construction of complex molecular architectures with high stereochemical control.

Use in Natural Product Synthesis

A notable application of this compound is in the total synthesis of Annonin I , a biologically active natural product.[5] The synthesis utilizes this compound as a precursor to form a key side chain of the target molecule. This application highlights the importance of such chiral synthons in achieving the desired stereochemistry of complex natural products, which is often crucial for their biological activity.

Potential in Asymmetric Synthesis

While specific examples in marketed pharmaceuticals are not widely documented, the structural motif of this compound is relevant to the synthesis of various classes of compounds. Chiral hydroxy esters are key intermediates in the synthesis of:

-

α-hydroxy acids and β-amino acids: Important components of many pharmaceutical agents.

-

Substituted lactones: Core structures in many natural products and drugs.

The diastereoselective alkylation of related β-hydroxycarboxylic esters, such as diethyl (S)-malate, demonstrates the utility of this class of compounds in creating new stereocenters with high selectivity.[6]

Biological Role

There is limited information available regarding a direct biological role or involvement in signaling pathways for this compound. The broader compound, diethyl malate, has been identified as a metabolite in Saccharomyces cerevisiae (yeast) and has been found in some plants like Rosa laevigata and Vitis vinifera (grapes).[3] However, these findings do not specify the enantiomeric form and do not detail a specific metabolic pathway.

This technical guide provides a summary of the currently available information on this compound. Its primary significance lies in its utility as a chiral precursor in organic synthesis, particularly for natural products. Further research into its applications in medicinal chemistry and potential biological roles could expand its importance for the scientific community.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:7554-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of diethyl 2-hydroxysuccinate provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of diethyl 2-hydroxysuccinate is characterized by signals for the ethyl ester groups and the protons on the succinate backbone.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.47-4.52 | m | 5.4 and 4.06 | -CH(OH)- |

| 4.20 | q | 7.1 | -OCH₂CH₃ |

| 4.15 | q | 7.1 | -OCH₂CH₃ |

| 2.80 | dd | 16.5, 4.4 | -CH₂- (one H) |

| 2.70 | dd | 16.5, 6.8 | -CH₂- (one H) |

| 1.28 | t | 7.1 | -OCH₂CH₃ |

| 1.25 | t | 7.1 | -OCH₂CH₃ |

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 173.86-173.36 | C=O (ester) |

| 170.89 | C=O (ester) |

| 67.31-67.44 | -CH(OH)- |

| 61.19-61.90 | -OCH₂CH₃ |

| 38.45-38.82 | -CH₂- |

| 14.09, 14.15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| ~3500 (broad) | O-H stretch (hydroxyl group) |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester carbonyl) |

| ~1200 | C-O stretch (ester) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples, applicable to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a higher concentration of the sample if necessary.

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are typically needed compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small drop of the neat liquid sample directly onto the crystal surface.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of (R)-Diethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (R)-Diethyl 2-hydroxysuccinate, a chiral molecule of interest in various chemical syntheses. This document compiles available data on its boiling point and density, outlines general experimental protocols for their determination, and presents a visual representation of a relevant synthetic pathway.

Core Physical Properties

This compound, also known as Diethyl D-malate, is the diethyl ester of (R)-malic acid. Its physical characteristics are crucial for its handling, purification, and application in research and development.

Data Presentation

The following table summarizes the available quantitative data for the boiling point of this compound. It is important to note that a definitive experimental value for the density of the (R)-enantiomer specifically was not found in a comprehensive search of scientific literature. However, data for the racemic mixture (DL)-Diethyl 2-hydroxysuccinate (also known as Diethyl malate) is available and serves as a close estimate.

| Physical Property | Value | Conditions |

| Boiling Point | 90 °C | at 0.01 Torr |

| 162 °C | at 19 mmHg | |

| Density | 1.120 - 1.128 g/cm³ | Data for the racemic mixture (Diethyl malate) at 20°C[1] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[2][3]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (approximately 0.5 mL) of the liquid sample, this compound, is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to a thermometer.

-

The Thiele tube is filled with a high-boiling, non-flammable liquid (e.g., mineral oil) to a level above the side arm.

-

The thermometer and test tube assembly is immersed in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

-

The side arm of the Thiele tube is gently heated.[2] The design of the tube facilitates the circulation of the heating fluid, ensuring uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[2] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.[4][5][6]

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

The liquid sample, this compound

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[5]

-

A specific volume of the liquid sample (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed to determine the combined mass.[5]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume).[7]

-

The temperature of the liquid should be recorded as density is temperature-dependent.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a synthetic route to produce Diethyl 2-hydroxysuccinate from Diethyl 2,3-dihydroxysuccinate. This workflow is based on a reported chemical synthesis.[8][9][10]

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. homesciencetools.com [homesciencetools.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks | Al-Nahrain Journal of Science [anjs.edu.iq]

The Synthetic Cornerstone: (R)-Diethyl 2-hydroxysuccinate as a Premier Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the demand for enantiomerically pure compounds is unrelenting. The stereochemistry of a molecule is often the critical determinant of its biological activity, making the precise construction of chiral centers a paramount objective. Among the arsenal of versatile chiral synthons, (R)-Diethyl 2-hydroxysuccinate, also known as (R)-diethyl malate, has emerged as a pivotal building block, offering a unique combination of functionality and stereochemical integrity. This guide provides a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its strategic application in the construction of complex, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7554-28-1 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₈H₁₄O₅ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 190.19 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Liquid | --INVALID-LINK--[1] |

| Boiling Point | 122-124 °C (12 mmHg) | --INVALID-LINK--[3] |

| Density | 1.128 g/mL | --INVALID-LINK--[3] |

| Purity | Typically ≥95% | --INVALID-LINK--[1] |

Table 2: Spectroscopic Data for Diethyl 2-hydroxysuccinate

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.33 (t, 6H, J = 7.08 and 7.09 Hz, CH₃), 2.84-2.97 (dd, 2H, J = 4.73 and 6.08 Hz, CH₂), 3.4 (s, 1H, OH), 4.13-4.31 (q, 4H, J = 7.08 and 7.09 Hz, OCH₂), 4.47-4.52 (m, 1H, CH)[4] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 14.09, 14.15 (CH₃), 38.45-38.82 (CH₂), 61.19-61.90 (OCH₂), 67.31-67.44 (CH), 170.89 (C=O), 173.36-173.86 (C=O)[5] |

| IR (KBr, cm⁻¹) | Characteristic absorptions include a broad O-H stretching band for the hydroxyl group, C-H stretching for the alkyl groups, and a strong C=O stretching band for the ester groups. |

| Mass Spectrometry | Consistent with the molecular formula C₈H₁₄O₅. |

Enantioselective Synthesis: Accessing the (R)-Enantiomer

The utility of this compound is contingent on its availability in high enantiopurity. Several strategic approaches have been developed to achieve this, each with its own merits.

Chiral Pool Synthesis: The Malic Acid Approach

Nature provides a readily available and inexpensive source of chirality in the form of (S)-malic acid. This "chiral pool" approach is a cornerstone for the synthesis of this compound. The straightforward esterification of (S)-malic acid provides the corresponding (S)-diethyl malate. To obtain the (R)-enantiomer, a synthetic manipulation of the stereocenter is required. A common strategy involves the diastereoselective alkylation of the corresponding enolate, followed by removal of the directing group.

Diagram 1: Chiral Pool Synthesis from (S)-Malic Acid

Caption: Synthesis of this compound from (S)-malic acid.

A detailed protocol for the diastereoselective α-alkylation of β-hydroxycarboxylic esters, such as diethyl malate, has been well-documented.[6] This method relies on the formation of an alkoxide enolate, which then undergoes stereocontrolled alkylation.

Experimental Protocol: Diastereoselective Alkylation of Diethyl (S)-malate

-

Materials: Diethyl (S)-malate, Diisopropylamine, n-Butyllithium in hexanes, Tetrahydrofuran (THF, anhydrous), Alkyl halide (e.g., allyl bromide), Diethyl ether, Saturated aqueous NH₄Cl, MgSO₄.

-

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

After stirring for 30 minutes, a solution of diethyl (S)-malate in anhydrous THF is added slowly, maintaining the temperature below -60 °C.

-

The reaction mixture is warmed to -20 °C and stirred for 30 minutes before being cooled back down to -78 °C.

-

The alkyl halide is then added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the α-alkylated product with high diastereoselectivity.[6]

-

Asymmetric Hydrogenation

The asymmetric hydrogenation of diethyl 2-oxosuccinate (diethyl oxaloacetate) represents a highly efficient and atom-economical route to enantiomerically enriched diethyl 2-hydroxysuccinate. This transformation is typically catalyzed by chiral transition metal complexes, most notably those based on ruthenium and rhodium with chiral phosphine ligands.

Diagram 2: Asymmetric Hydrogenation Workflow

Caption: Asymmetric hydrogenation of diethyl 2-oxosuccinate.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP and its derivatives have proven to be highly effective in these transformations. The development of new chiral catalysts continues to be an active area of research, aiming for higher turnover numbers and milder reaction conditions.[7][8]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ene-reductases, for instance, have been successfully employed in the asymmetric reduction of C=C double bonds in precursors to chiral succinates.[9] While direct enzymatic reduction of diethyl 2-oxosuccinate to this compound is also a viable strategy, the use of ene-reductases on unsaturated precursors provides another powerful biocatalytic route.

Experimental Protocol: Enzymatic Reduction of Diethyl 2-methylenesuccinate (A representative protocol for a related transformation)

-

Materials: Diethyl 2-methylenesuccinate, Ene-reductase (e.g., from Bacillus sp.), NAD(P)H, Glucose, Glucose dehydrogenase (for cofactor regeneration), Buffer solution (e.g., potassium phosphate buffer, pH 7.0).

-

Procedure:

-

In a buffered solution, dissolve the substrate, diethyl 2-methylenesuccinate.

-

Add the ene-reductase, the cofactor (NAD(P)H), and the cofactor regeneration system (glucose and glucose dehydrogenase).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

The reaction progress is monitored by HPLC or GC.

-

Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield the chiral succinate product.[9]

-

Applications in Pharmaceutical Synthesis

This compound is a versatile chiral building block that has found application in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.[10][11][12] Its bifunctional nature, possessing both a hydroxyl group and two ester functionalities, allows for a wide range of chemical transformations.

Synthesis of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.[13] Several ACE inhibitors incorporate a chiral succinyl moiety, for which this compound can serve as a key starting material. The synthesis of these inhibitors often involves the coupling of the chiral succinate derivative with an appropriate amino acid derivative.[14][15]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:7554-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. US5869671A - Process for preparing an angiotensin converting enzyme inhibitor - Google Patents [patents.google.com]

Foreword: The Strategic Value of (R)-Diethyl 2-hydroxysuccinate

An In-Depth Technical Guide to Sourcing Enantiomerically Pure (R)-Diethyl 2-hydroxysuccinate

This compound, also known as Diethyl (R)-malate, is a cornerstone chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and two ester moieties, makes it a versatile synthon for the construction of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). The stereochemical integrity of the hydroxyl-bearing carbon is paramount, as the biological activity of the final target molecule is often contingent on a single enantiomer. This guide provides a comprehensive technical overview of the primary methodologies for sourcing this critical reagent, designed for researchers, chemists, and process development professionals who require reliable access to enantiomerically pure material. We will explore direct procurement, de novo chemical synthesis via asymmetric catalysis and chiral resolution, and biocatalytic approaches, culminating in the analytical techniques required to validate enantiopurity.

Part 1: Commercial Availability and Direct Procurement

For many research and early-development applications, direct purchase of this compound is the most time- and resource-efficient strategy. Several chemical suppliers offer this compound, typically synthesized and validated for research use.

Causality of Choice: Opting for commercial sourcing is a strategic decision based on project scale, timeline, and in-house synthetic capabilities. It eliminates the need for process development and analytical method validation for the starting material, allowing teams to focus on downstream chemistry. However, for large-scale manufacturing, reliance on a single supplier can pose supply chain risks, and the cost per gram may be prohibitive, justifying the development of an in-house synthesis.

Table 1: Representative Commercial Sources for this compound

| Supplier | CAS Number | Typical Purity | Notes |

| Fluorochem | 7554-28-1 | 95% | Intended for laboratory use only.[1] |

| BLD Pharm | 7554-28-1 | Specification-based | Marketed as a chiral building block.[2] |

| Sunway Pharm Ltd | 7554-28-1 | Not specified | Provides multiple synonyms for the compound.[3] |

| SynHet | 7554-28-1 | >95% | Available for synthesis on demand.[4] |

Note: This table is not exhaustive and is intended for illustrative purposes. Purity and availability should always be verified with the supplier.

Part 2: Chemical Synthesis Strategies

When commercial sourcing is not viable, chemical synthesis provides a robust alternative. The primary challenge lies in controlling the stereochemistry at the C2 position. Two dominant strategies are employed: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Caption: Overview of sourcing strategies for this compound.

Asymmetric Synthesis: Enantioselective Reduction of a Prochiral Ketone

The most elegant chemical approach is the asymmetric hydrogenation of a prochiral β-keto ester, Diethyl 2-oxosuccinate (also known as diethyl oxaloacetate). This method creates the desired stereocenter in a single, atom-economical step.

Expertise & Causality: The success of this reaction hinges on the selection of a chiral catalyst capable of differentiating between the two enantiofaces of the ketone. Ruthenium-based catalysts bearing chiral phosphine ligands (e.g., BINAP) are the industry standard for this class of transformation. The catalyst forms a transient, diastereomeric complex with the substrate, lowering the activation energy for hydrogen delivery to one specific face, thereby yielding one enantiomer in excess.[5] The choice of solvent and pressure are also critical; polar aprotic solvents typically enhance reactivity, and elevated hydrogen pressure ensures sufficient H₂ in the solution phase for the catalytic cycle.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 7554-28-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:7554-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [synhet.com]

- 5. CO2-Assisted asymmetric hydrogenation of prochiral allylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Retrosynthetic Analysis of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis and enantioselective synthesis of (R)-Diethyl 2-hydroxysuccinate, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document outlines the key synthetic strategies, experimental protocols, and quantitative data to support the efficient and stereocontrolled production of this target molecule.

Retrosynthetic Strategy

The primary retrosynthetic disconnection for this compound involves the stereoselective reduction of a prochiral ketone. This leads to the key precursor, diethyl 2-oxosuccinate. This precursor, in turn, can be synthesized from commercially available starting materials via a Claisen condensation reaction.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Key Transformations

The forward synthesis involves two main steps: the synthesis of the key intermediate, diethyl 2-oxosuccinate, and its subsequent enantioselective reduction to the desired (R)-enantiomer. A biocatalytic approach using baker's yeast (Saccharomyces cerevisiae) is a highly effective method for achieving the desired stereochemistry in the reduction step.[1][2][3]

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Claisen Condensation | Diethyl oxalate, Ethyl acetate, Sodium ethoxide | Diethyl 2-oxosuccinate | High (not specified) | N/A |

| 2 | Asymmetric Bioreduction | Diethyl 2-oxosuccinate, Saccharomyces cerevisiae (Baker's Yeast), Sucrose, Water | This compound | 75-85% | 88-94% |

Experimental Protocols

Synthesis of Diethyl 2-oxosuccinate

This procedure is based on the Claisen condensation of diethyl oxalate and ethyl acetate.[4]

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of diethyl oxalate and ethyl acetate dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain diethyl 2-oxosuccinate.

Asymmetric Reduction of Diethyl 2-oxosuccinate to this compound

This protocol utilizes baker's yeast for the enantioselective reduction of the keto-ester.[5]

Materials:

-

Diethyl 2-oxosuccinate

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

Sucrose

-

Water

-

Diatomaceous earth (e.g., Celite®) for filtration

-

Ethyl acetate for extraction

Procedure:

-

In a flask, dissolve sucrose in warm water (around 35-40 °C).

-

Add the active dry baker's yeast to the sucrose solution and stir for approximately 30 minutes to activate the yeast.

-

Add diethyl 2-oxosuccinate to the yeast suspension.

-

Stir the mixture at room temperature for 48-96 hours. The progress of the reaction can be monitored by TLC or GC.

-

After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water.

-

Saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Reduction with Baker's Yeast [jstage.jst.go.jp]

- 3. acgpubs.org [acgpubs.org]

- 4. chembk.com [chembk.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

A Technical Guide to (R)-Diethyl 2-hydroxysuccinate: A Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-Diethyl 2-hydroxysuccinate, systematically known by its IUPAC name Diethyl (2R)-2-hydroxybutanedioate, is a valuable chiral intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its stereospecific structure makes it a crucial starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs), where the chirality of a molecule is often paramount to its biological activity and safety profile. This guide provides an in-depth overview of its chemical properties, synthesis, and a key application in drug development.

Physicochemical and Spectroscopic Data

This compound is a liquid at room temperature.[1] A comprehensive summary of its quantitative data is presented below for easy reference.

| Property | Value |

| IUPAC Name | Diethyl (2R)-2-hydroxybutanedioate[2] |

| CAS Number | 7554-28-1[1] |

| Molecular Formula | C₈H₁₄O₅[1] |

| Molecular Weight | 190.19 g/mol [1] |

| Appearance | Liquid[1] |

| Purity | Typically >95%[1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following table summarizes its key spectroscopic data.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.65 (m, 1H, CH-OH), 4.22-4.13 (q, 4H, 2x -OCH₂CH₃), 2.80 (s, 1H, -OH), 2.79 (dd, 2H, -CH₂-), 1.25 (t, 6H, 2x -OCH₂CH₃)[3] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 174.8 (C=O), 173.8 (C=O), 67.6 (CH-OH), 61.5, 61.2 (2x -OCH₂CH₃), 38.4 (-CH₂-), 14.16, 14.15 (2x -OCH₂CH₃)[3] |

Table 2: Spectroscopic Data for this compound

Enantioselective Synthesis

The enantioselective synthesis of this compound is critical to its application as a chiral building block. A highly effective method is the asymmetric hydrogenation of diethyl 2-oxosuccinate, the prochiral precursor. This reaction utilizes a chiral catalyst to stereoselectively add hydrogen across the ketone's carbon-oxygen double bond, yielding the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of Diethyl 2-Oxosuccinate

This protocol is a generalized procedure based on established methods for asymmetric hydrogenation.

Materials:

-

Diethyl 2-oxosuccinate

-

Chiral Ruthenium or Rhodium-based catalyst (e.g., Ru-BINAP)

-

Hydrogen gas (high pressure)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas to remove any oxygen and moisture.

-

Reaction Mixture: Diethyl 2-oxosuccinate and the chiral catalyst (typically at a substrate-to-catalyst ratio of 1000:1 to 10000:1) are dissolved in the anhydrous solvent inside the reactor under an inert atmosphere.

-

Hydrogenation: The reactor is sealed, and after several cycles of purging with hydrogen gas, it is pressurized to the desired hydrogen pressure (typically 10-100 atm). The reaction mixture is then stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, which can be monitored by techniques like TLC or GC.

-

Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Chiral Analysis: The enantiomeric excess of the product is determined using chiral HPLC or chiral GC.

Application in Drug Development: Synthesis of Benazepril

A prominent application of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure.[4] Specifically, it serves as a key chiral precursor for the synthesis of Benazepril.[5][6]

The synthesis of Benazepril involves the coupling of two key chiral fragments. One of these is a derivative of L-homophenylalanine ethyl ester, which can be synthesized from this compound. The overall workflow involves the transformation of the hydroxyl group of this compound into a good leaving group, followed by nucleophilic substitution and subsequent modifications to introduce the desired functionalities.

Logical Workflow: Synthesis of a Benazepril Intermediate from this compound

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 6. WO2003092698A1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]

The Synthetic Utility of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

(R)-Diethyl 2-hydroxysuccinate , also known as diethyl D-(+)-malate, is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its bifunctional nature, possessing both a secondary alcohol and two ester moieties, allows for a diverse range of chemical transformations, making it a valuable precursor in the stereoselective synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its core chemical reactions, supported by experimental data and detailed protocols.

Core Reactions and Synthetic Potential

The reactivity of this compound is centered around three primary sites: the hydroxyl group, the carbon alpha to the ester carbonyls, and the ester groups themselves. This allows for a variety of transformations, including substitution, oxidation, reduction, and alkylation.

Key Chemical Transformations

-

Alkylation: The carbon atom alpha to the ester groups can be deprotonated to form an enolate, which can then be alkylated. This reaction is crucial for carbon-carbon bond formation.

-

Reduction: The diethyl ester groups can be reduced to the corresponding diol, yielding a chiral triol, a valuable synthetic intermediate.

-

Hydroxyl Group Manipulation: The secondary alcohol can be acylated or etherified to protect it or to introduce new functional groups. It can also be oxidized to a ketone, yielding diethyl 2-oxosuccinate. Furthermore, it can be converted into a leaving group to allow for nucleophilic substitution, often with inversion of stereochemistry.

Quantitative Data on Key Reactions

The following table summarizes quantitative data for key reactions involving this compound and its precursors, compiled from available literature.

| Reaction | Starting Material | Reagents | Product | Yield (%) | Key Conditions | Reference |

| Synthesis | L-(+)-Diethyl tartrate | Thionyl chloride, DMF, LiBr, Zn, H₂O | D-(+)-Diethyl malate | 70% | 45-50°C | |

| Reduction | Diethyl 2-hydroxysuccinate | Sodium borohydride, Ethanol | Butane-1,2,4-triol | 57% | Reflux, 2h | |

| Bromination | Diethyl 2,3-dihydroxysuccinate | Thionyl chloride, DMF, Lithium bromide | Diethyl 3-bromo-2-hydroxysuccinate | Not specified | 50°C, 24h | |

| Debromination (Reduction) | Diethyl 3-bromo-2-hydroxysuccinate | Zinc powder, Water, Acetone | Diethyl 2-hydroxysuccinate | 48.5% | 55°C, overnight |

Experimental Protocols & Workflows

Detailed methodologies for key transformations are provided below. These protocols are intended to serve as a foundation for laboratory synthesis.

Synthesis of D-(+)-Diethyl Malate from L-(+)-Diethyl Tartrate

This protocol describes the conversion of a readily available chiral precursor to this compound.

Experimental Protocol:

-

To 20.6 g (100 mmol) of L-(+)-diethyl tartrate, add 8.1 mL (110 mmol) of thionyl chloride dropwise, followed by 10 drops of DMF.

-

Slowly heat the solution to approximately 50°C and stir for one hour, allowing for the evolution of HCl gas (ensure proper ventilation and trapping).

-

Cool the solution and add 100 mL of acetone.

-

Cool the mixture to approximately 0°C and add 17.4 g (200 mmol) of LiBr in portions, allowing the temperature to rise to about 10°C.

-

Reflux the resulting mixture at 45°-50°C for 7 hours.

-

Add 16.4 g (250 mmol) of Zinc powder, followed by 0.5 mL of water.

-

Stir the mixture at the same temperature for 2 hours.

-

Work up the reaction and purify the crude product by distillation to yield D-(+)-diethyl malate.

Reduction of Diethyl Ester Groups

This protocol details the reduction of the ester functionalities to primary alcohols, forming a chiral triol.

Experimental Protocol:

-

Prepare a suspension of 16 g (1.7 mol) of sodium borohydride in 250 mL of ethanol in a three-necked flask and cool to 0°C.

-

Carefully add a solution of 45.36 g (0.243 mol) of diethyl 2-hydroxysuccinate in 100 mL of ethanol dropwise, maintaining the reaction temperature below 20°C with ice cooling.

-

Remove the ice bath and heat the mixture to 50°C. Once the initial exotherm subsides, reflux the mixture for 2 hours.

-

Cool the mixture to 5°C and add 50 mL of acetone to quench any remaining sodium borohydride.

-

Acidify the mixture with concentrated HCl to pH 3.

-

Filter the precipitated salts and remove volatile components by evaporation.

-

Add 250 mL of methanol and evaporate; repeat this step three times.

-

Purify the crude product by high-vacuum distillation to yield butane-1,2,4-triol.

Acylation of the Secondary Hydroxyl Group (Representative Protocol)

This representative protocol describes a standard procedure for the acylation of a secondary alcohol, which can be adapted for this compound to form the corresponding ester.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

-

Add a base, such as pyridine or triethylamine (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add the acylating agent, such as acetyl chloride or acetic anhydride (1.2 eq), dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Development and Synthesis

As a chiral building block, this compound is a valuable starting material for the synthesis of enantiomerically pure compounds. Its stereocenter can be transferred through a synthetic sequence to a target molecule, which is critical in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. The reactions described above, such as alkylation and hydroxyl group manipulation (e.g., via the Mitsunobu reaction for stereochemical inversion), are fundamental steps in leveraging this chiral pool starting material for the construction of complex APIs. For instance, the synthesis of the natural product Annonine I, which has shown insecticidal and cytotoxic properties, utilizes unnatural diethyl 2-hydroxysuccinate as a key building block for its side chain.

Safety and Handling of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (R)-Diethyl 2-hydroxysuccinate (CAS No. 7554-28-1). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a chiral ester with the molecular formula C8H14O5.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Weight | 190.19 g/mol | [1][2] |

| Appearance | Clear Colourless Oil | [1] |

| Boiling Point | 80 °C @ 8 x 10-3 Torr | [1] |

| Flash Point | 85.0 °C | [1] |

| Density | 1.1 ± 0.1 g/cm3 | [1] |

| Refractive Index | 1.446 | [1] |

Hazard Identification and GHS Classification

Based on available data for similar compounds, this compound should be handled with care. The GHS classification for a closely related compound, Diethyl 2,3-diisopropylsuccinate, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3]

GHS Pictogram (based on related compounds):

GHS07[4]

Signal Word (based on related compounds):

Warning[4]

Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (based on related compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-